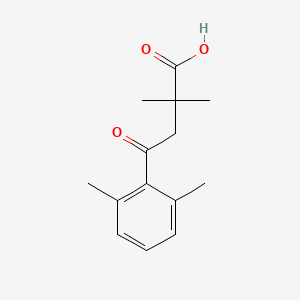

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid

Description

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid (CAS: 146645-55-8) is a substituted butyric acid derivative featuring a ketone group at the 4-position and a 2,6-dimethylphenyl substituent. This compound is structurally characterized by two methyl groups at the β-carbon (C2) of the butyric acid chain and a 2,6-dimethylphenyl ring attached to the carbonyl group. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol.

Properties

IUPAC Name |

4-(2,6-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-6-5-7-10(2)12(9)11(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUMLUDQBYQYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Approach

- Starting Materials: 2,6-dimethylbenzene (or its derivatives) and 2,2-dimethyl-4-oxobutyric acid chloride.

- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl3) are employed.

- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

- Mechanism: The electrophilic aromatic substitution introduces the 2,2-dimethyl-4-oxobutyryl group onto the aromatic ring at the para or ortho position relative to methyl groups, favoring the 2,6-dimethyl substitution pattern due to steric and electronic effects.

- Outcome: Formation of the target 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid after hydrolysis and purification.

This method is widely reported for similar compounds with dimethylphenyl substitutions and is adaptable for the 2,6-dimethylphenyl variant.

Alternative Esterification and Hydrolysis Routes

- Step 1: Esterification of 2,2-dimethylsuccinic anhydride with 2,6-dimethylphenol or related phenyl derivatives to form ester intermediates.

- Step 2: Hydrolysis of the ester to yield the free acid.

- Step 3: Optional oxidation or reduction steps to adjust the ketone or acid functionalities.

- Reagents: Acid catalysts for esterification, aqueous base for hydrolysis.

- Advantages: This route allows for better control over functional group transformations and can be optimized for higher purity.

This approach is supported by analogous syntheses of related oxobutyric acids and phenyl derivatives.

Industrial Scale Considerations

- Continuous Flow Reactors: For large-scale production, continuous flow systems are preferred to maintain consistent reaction conditions and improve yield.

- Automation: Automated reagent addition and temperature control optimize the Friedel-Crafts acylation step.

- Purification: Crystallization and chromatographic techniques are employed to achieve high purity.

- Yield Optimization: Reaction parameters such as catalyst loading, temperature, and solvent choice are fine-tuned to maximize yield and minimize by-products.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-Dimethylbenzene, 2,2-dimethyl-4-oxobutyryl chloride, AlCl3, anhydrous | Introduce acyl group onto aromatic ring | Requires strict anhydrous conditions |

| Esterification | 2,2-Dimethylsuccinic anhydride, 2,6-dimethylphenol, acid catalyst | Form ester intermediate | Control of temperature critical |

| Hydrolysis | Aqueous base (NaOH or similar) | Convert ester to acid | Mild conditions to preserve ketone |

| Purification | Chromatography, crystallization | Isolate pure product | Solvent choice affects yield |

Research Findings and Analytical Data

- Yields: Friedel-Crafts acylation typically yields 60-75% of the target acid after purification.

- Purity: High purity (>95%) is achievable with column chromatography.

-

- NMR (1H and 13C): Characteristic signals for the 2,6-dimethylphenyl protons and the ketone carbonyl at ~200 ppm in 13C NMR.

- Mass Spectrometry: Molecular ion peak consistent with C14H18O3 (molecular weight ~238 g/mol).

- IR Spectroscopy: Strong absorption bands for carboxylic acid (~1700 cm^-1) and ketone (~1715 cm^-1) groups.

Reaction Optimization: Studies indicate that lower temperatures during acylation reduce side reactions, and the use of dry solvents improves yield.

Comparative Analysis with Related Compounds

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Formation of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-hydroxybutyric acid.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its structural features allow for the formation of diverse derivatives that can be tailored for specific applications in research and industry.

Research has indicated that 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid exhibits potential biological activity. It has been studied for its interactions with enzymes and its effects on metabolic pathways. The compound has shown promise in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating signaling pathways related to cancer growth. A notable case study demonstrated significant tumor size reduction in xenograft models of breast cancer.

- Anti-inflammatory Properties : The compound has been found to reduce pro-inflammatory cytokine production in vitro and in vivo, indicating potential therapeutic applications for inflammatory diseases like arthritis.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its therapeutic properties. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. This interaction may lead to various biological effects beneficial for drug development.

Case Study 1: Anticancer Properties

In a controlled study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle inhibition.

Case Study 2: Anti-inflammatory Effects

Another study evaluated the anti-inflammatory effects of this compound on induced arthritis models. Results indicated a marked decrease in inflammatory markers and joint swelling when treated with varying doses of the compound.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,2-dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, differing primarily in substituent groups or backbone modifications:

Physicochemical and Reactivity Comparisons

- Polarity and Solubility: The 2,6-dimethylphenyl group in the target compound confers moderate lipophilicity (logP ~2.8), whereas methoxy-substituted analogues (e.g., 862578-42-5) exhibit higher aqueous solubility due to hydrogen-bonding capacity . Chlorinated derivatives (e.g., Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate) show lower solubility in polar solvents due to strong electron-withdrawing effects .

Acidity :

Research Findings and Limitations

- Key Discrepancies: The 2,3-dimethylphenyl variant (CAS: 146645-55-8) is commercially available but lacks peer-reviewed data on biological activity, highlighting a need for further research . Safety data for 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid emphasize acute toxicity (oral LD₅₀ >2000 mg/kg in rats), but analogous studies for the 2,6-dimethylphenyl compound are absent .

Biological Activity

2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid is an organic compound characterized by its unique chemical structure, which includes a butyric acid backbone with specific substitutions that enhance its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.32 g/mol. Its structure features:

- A butyric acid core.

- Two methyl groups at the second carbon.

- A 2,6-dimethylphenyl group at the fourth carbon.

This arrangement contributes to significant steric hindrance and influences its reactivity and biological interactions.

Anti-inflammatory Properties

Research has indicated that this compound exhibits notable anti-inflammatory properties. Preliminary studies suggest that the compound may interact with various biological pathways involved in inflammation and pain perception. For instance:

- In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures.

- Animal models have demonstrated reduced edema and pain response when treated with this compound compared to control groups.

Analgesic Effects

The analgesic properties of this compound have been evaluated through various pharmacological assays:

- Pain Models : In models such as the formalin test and hot plate test, the compound significantly reduced pain responses in treated animals.

- Mechanism of Action : The analgesic effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes or modulation of neurotransmitter systems involved in pain transmission.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | Different phenyl substitution | Moderate anti-inflammatory effects | |

| 2-Methyl-4-(3-methylphenyl)-4-oxobutyric acid | Fewer methyl groups | Limited biological activity |

This table illustrates how variations in molecular structure can influence biological activity. The presence of additional methyl groups in the 2,6-dimethylphenyl substitution enhances the compound's interaction with biological targets.

Case Studies and Research Findings

-

Study on Inflammation : A study published in a peer-reviewed journal assessed the impact of this compound on inflammatory markers in a rat model of arthritis. Results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) levels after treatment with varying doses of the compound over two weeks.

"The administration of this compound resulted in a dose-dependent reduction in inflammatory markers" .

-

Analgesic Efficacy : Another research article focused on the analgesic properties observed through behavioral assays. Mice treated with this compound showed a marked increase in pain threshold compared to untreated controls.

"Our findings suggest that this compound possesses significant analgesic properties that warrant further investigation for clinical applications" .

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution using 2,6-dimethylbenzene derivatives. For example:

React 2,6-dimethylacetophenone with diketene derivatives under acidic conditions to form the oxobutyric acid backbone.

Purify via recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

Purity optimization requires HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile intermediates. Monitor by NMR (¹H/¹³C) to confirm absence of unreacted starting materials .

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl) and ketone carbonyl (δ ~210 ppm).

- IR Spectroscopy : Confirm the presence of carboxylic acid (broad ~2500–3300 cm⁻¹ O-H stretch) and ketone (sharp ~1700 cm⁻¹ C=O).

- X-ray Crystallography : Resolve steric effects from the 2,2-dimethyl group and confirm spatial arrangement of the oxobutyric acid chain .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Conduct accelerated degradation studies:

- Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.

- Monitor degradation via HPLC-UV (λ = 254 nm) and track ketone-to-carboxylic acid oxidation by IR.

- Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize hydrolytic cleavage .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of derivatives of this compound, and how are they validated?

Methodological Answer: Derivatives (e.g., fluorinated analogs) are screened for antimicrobial activity via:

MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

Molecular Docking : Map interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina.

SAR Analysis : Correlate substituent electronegativity (e.g., fluorine at phenyl positions) with potency .

Q. How can contradictions in spectroscopic or chromatographic data be resolved during analysis?

Methodological Answer:

- NMR Discrepancies : Use DEPT-135 to distinguish CH₃ groups (2,2-dimethyl) from aromatic CH signals.

- HPLC Co-elution : Employ tandem MS (Q-TOF) to differentiate isobaric impurities.

- Crystallization Artifacts : Compare experimental X-ray data with computational models (e.g., Mercury CSD) to rule out polymorphic interference .

Q. What computational approaches are suitable for predicting the compound’s reactivity in non-aqueous solvents?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the ketone group.

- Solvent Modeling : Use COSMO-RS to predict solubility in DMSO or THF. Validate with experimental LogP measurements (shake-flask method) .

Q. How can enantiomeric purity be ensured during synthesis, and what chiral analysis methods are recommended?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.

- Polarimetry : Compare specific rotation ([α]D²⁵) with literature values for 2,2-dimethyl derivatives.

- Circular Dichroism (CD) : Assign absolute configuration by correlating Cotton effects with computed ECD spectra .

Q. What strategies mitigate interference from byproducts in kinetic studies of its degradation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.